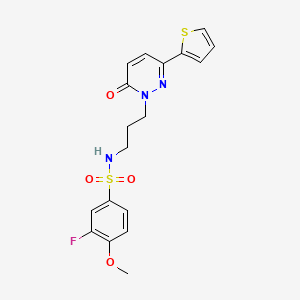

3-fluoro-4-methoxy-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-fluoro-4-methoxy-N-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O4S2/c1-26-16-7-5-13(12-14(16)19)28(24,25)20-9-3-10-22-18(23)8-6-15(21-22)17-4-2-11-27-17/h2,4-8,11-12,20H,3,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMLRBXYBOUVLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-fluoro-4-methoxy-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide is a complex organic compound with notable potential in medicinal chemistry. This compound features a unique structure that combines various functional groups, providing a basis for diverse biological activities.

Chemical Structure and Properties

The IUPAC name for this compound reflects its intricate structure, which includes:

- Fluoro and methoxy substituents on the benzene ring.

- A thiophene-pyridazine moiety that enhances its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H18FN3O4S |

| CAS Number | 1040670-32-3 |

| Molecular Weight | 373.42 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the thiophene and pyridazine rings may facilitate binding to these targets, modulating their activity and leading to various pharmacological effects.

Biological Activities

Research indicates that compounds similar to this compound exhibit several key biological activities:

- Antimicrobial Activity : Several studies have highlighted the potential of thiophene-containing compounds as antimicrobial agents, showing effectiveness against various bacterial strains.

- Anticancer Properties : Compounds with similar structures have demonstrated significant cytotoxic effects in cancer cell lines, particularly in breast cancer models where they showed synergistic effects when combined with conventional chemotherapy agents like doxorubicin .

- Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Anticancer Activity

In a study focused on pyrazole derivatives, it was found that certain compounds demonstrated notable cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines. The combination of these compounds with doxorubicin resulted in enhanced cytotoxic effects, indicating potential for therapeutic applications in resistant cancer types .

Antimicrobial Studies

Research on related thiophene derivatives has shown promising results against common pathogens. For instance, a series of synthesized thiophene-pyridazine derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Structural Features

Target Compound

- Core: Pyridazinone (6-oxo-1,6-dihydropyridazine).

- Substituents: Benzenesulfonamide: 3-fluoro-4-methoxy group enhances electron-withdrawing properties and metabolic stability. Propyl linker: Balances rigidity and flexibility for target engagement.

Analog 1: 618077-95-5 (Isopropyl ester derivative)

- Core : Thiazolo[3,2-a]pyrimidine.

- Substituents :

- Thiophen-2-yl: Shared with the target compound, suggesting similar electronic interactions.

- Isopropyl ester: Increases lipophilicity compared to the target’s sulfonamide group.

- Key Difference: The thiazolo-pyrimidine core may exhibit distinct binding kinetics compared to pyridazinone due to altered ring strain and hydrogen-bonding capacity .

Analog 2: 1258218-18-6 (Morpholinopropyl cyclohexanesulfonamide)

- Core : Cyclohexanesulfonamide.

- Substituents: Morpholinopropyl: Enhances solubility via tertiary amine, contrasting with the target’s methoxy group.

- Key Difference: The absence of a heteroaromatic ring (e.g., pyridazinone) limits π-system interactions critical for target binding .

Pharmacological Implications (Inferred)

- Target vs. 618077-95-5: The pyridazinone core may offer superior hydrogen-bonding to kinase ATP pockets compared to thiazolo-pyrimidine, but the isopropyl ester in 618077-95-5 could improve blood-brain barrier penetration.

- Target vs. 1258218-18-6 : The absence of a morpholine group in the target may reduce off-target interactions with amine-binding receptors but limit solubility in physiological environments.

Q & A

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including the formation of the pyridazinone core, sulfonamide coupling, and introduction of the thiophene moiety. Critical challenges include low yields due to steric hindrance at the sulfonamide coupling step and competing side reactions. Methodological recommendations:

- Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity during sulfonamide formation .

- Optimize temperature (50–70°C) and stoichiometric ratios (1:1.2 for amine:sulfonyl chloride) to minimize byproducts .

- Monitor intermediates via HPLC with UV detection (λ = 254 nm) to ensure purity ≥95% before proceeding .

Q. Which analytical techniques are most effective for structural confirmation?

A combination of spectroscopic and chromatographic methods is required:

- NMR : ¹H/¹³C NMR to verify the thiophene (δ 7.2–7.5 ppm) and pyridazinone (δ 6.8–7.0 ppm) protons, and sulfonamide NH (δ 9.5–10.0 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .

- XRD : For crystalline derivatives, resolve ambiguities in regiochemistry of the pyridazinone ring .

Q. How can initial biological activity screening be designed for this compound?

Prioritize assays based on structural analogs:

- Enzyme inhibition : Test against aspartate monooxygenase (IC50 assays) due to the pyridazinone scaffold’s role in neurodegenerative disease targets .

- Cellular assays : Use HEK293 or SH-SY5Y cell lines for cytotoxicity profiling (MTT assay, 24–72 h exposure) .

- Solubility : Pre-treat with DMSO (≤0.1% final concentration) to avoid aggregation in aqueous buffers .

Advanced Research Questions

Q. How do substituents like the thiophene group or fluorine atom influence target selectivity?

Structure-activity relationship (SAR) studies on analogs suggest:

| Substituent | Effect | Example Data |

|---|---|---|

| Thiophene at C3 | Enhances π-π stacking with hydrophobic enzyme pockets (e.g., 10-fold ↑ affinity vs. phenyl analogs) . | |

| 3-Fluoro | Increases metabolic stability (t₁/₂ ↑ from 2.1 to 4.8 h in microsomal assays) . | |

| 4-Methoxy | Improves solubility (LogP ↓ by 0.5 units) but may reduce blood-brain barrier penetration . | |

| Methodology : Synthesize derivatives with systematic substitutions and compare bioactivity via dose-response curves (e.g., IC50 shifts). |

Q. How can conflicting data on enzyme inhibition potency be resolved?

Discrepancies in IC50 values (e.g., µM vs. nM ranges) may arise from assay conditions:

- Buffer pH : Adjust to physiological pH (7.4) to mimic in vivo environments .

- Pre-incubation time : Extend to 30 min to ensure target binding equilibrium .

- Control compounds : Include known inhibitors (e.g., methotrexate for dihydrofolate reductase) to validate assay sensitivity .

Q. What strategies improve metabolic stability without compromising activity?

- Fluorine substitution : Replace labile protons (e.g., C-H → C-F at the benzenesulfonamide ring) to block oxidative metabolism .

- Prodrug approaches : Introduce ester moieties at the methoxy group for slow-release activation in vivo .

- In silico modeling : Use molecular dynamics simulations to predict CYP450 interaction hotspots .

Methodological Considerations for Data Reproducibility

- Synthetic reproducibility : Document exact stoichiometry, solvent grades, and drying times for intermediates .

- Bioassay controls : Include vehicle-only and reference inhibitor groups in triplicate .

- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw NMR/HRMS files in public repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.